Tricarbethoxygallic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricarbethoxygallic acid can be synthesized through the esterification of gallic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating gallic acid with ethanol and sulfuric acid under reflux conditions to form the ethyl ester derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethoxycarbonyl groups may be converted to carboxyl groups.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups back to hydroxyl groups.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Tricarbethoxygallic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying the interactions of polyphenolic compounds with biological systems.
Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tricarbethoxygallic acid involves its ability to donate hydrogen atoms, thereby neutralizing free radicals. This antioxidant activity is attributed to the presence of multiple ethoxycarbonyl groups, which can stabilize the resulting radicals. Additionally, it can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways.
Comparison with Similar Compounds
Gallic Acid: The parent compound, which has three hydroxyl groups instead of ethoxycarbonyl groups.
Propyl Gallate: A derivative of gallic acid with propyl ester groups.
Methyl Gallate: A derivative with methyl ester groups.
Uniqueness: Tricarbethoxygallic acid is unique due to the presence of three ethoxycarbonyl groups, which enhance its lipophilicity and potentially its bioavailability compared to other gallic acid derivatives. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
5701-13-3 |
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Molecular Formula |
C16H18O11 |
Molecular Weight |
386.31 g/mol |
IUPAC Name |
3,4,5-tris(ethoxycarbonyloxy)benzoic acid |
InChI |
InChI=1S/C16H18O11/c1-4-22-14(19)25-10-7-9(13(17)18)8-11(26-15(20)23-5-2)12(10)27-16(21)24-6-3/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
QNGKNXQWCLCEOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC(=CC(=C1OC(=O)OCC)OC(=O)OCC)C(=O)O |
Origin of Product |
United States |
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